- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,
Cas no 938-16-9 (2,2-Dimethylpropiophenone)
2,2-Dimethylpropiophenone structure
Product Name:2,2-Dimethylpropiophenone
Numéro CAS:938-16-9
Le MF:C11H14O
Mégawatts:162.228263378143
MDL:MFCD00008844
CID:83233
PubChem ID:24856959
Update Time:2024-10-25
2,2-Dimethylpropiophenone Propriétés chimiques et physiques
Nom et identifiant
-
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethylpropiophenone~Pivalophenone
- alpha,alpha,alpha-Trimethylacetophenone
- 2,2-Dimethylpropiophenone
- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
- Pivalophenone (6CI, 7CI, 8CI)
- 1-Phenyl-2,2-dimethyl-1-propanone
- 2,2,2-Trimethylacetophenone
- Phenyl tert-butyl ketone
- tert-Butyl phenyl ketone
- α,α,α-Trimethylacetophenone
- α,α-Dimethylpropiophenone
- CS-0089440
- t-butyl phenyl ketone
- NS00014923
- .alpha.,.alpha.-Dimethylpropiophenone
- 938-16-9
- 5-METHYL-5-NITRO-HEXAN-2-OL
- A844714
- Q27271899
- NCGC00257286-01
- AS-61168
- EN300-49138
- 2,2-Dimethylpropiophenone 98%
- AKOS009157738
- 2,2-Dimethylpropiophenone, 98%
- AI3-11505
- 1-Propanone,2,2-dimethyl-1-phenyl-
- D97414
- EINECS 213-338-0
- MFCD00008844
- DTXCID3028184
- Tox21_303564
- 2,2-Dimethyl-1-phenyl-1-propanone
- DTXSID1048209
- SCHEMBL226691
- UNII-96BA178UNX
- DB-057435
- 96BA178UNX
- 2,2-dimethyl-1-phenyl-propan-1-one
- CAS-938-16-9
- 1-Propanone, 2,2-dimethyl-1-phenyl-
- t-BuBz
- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
- Pivalophenone
- CHEMBL479495
-
- MDL: MFCD00008844
- Piscine à noyau: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
- La clé Inchi: OECPUBRNDKXFDX-UHFFFAOYSA-N
- Sourire: O=C(C(C)(C)C)C1C=CC=CC=1
- BRN: 1906460
Propriétés calculées
- Qualité précise: 162.10400
- Masse isotopique unique: 162.104
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 2
- Complexité: 158
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 17.1A^2
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 0.97 g/mL at 25 °C(lit.)
- Point d'ébullition: 219-222 °C(lit.)
- Point d'éclair: Température Fahrenheit: 188.6°f< br / >Degrés Celsius: 87 ° C< br / >
- Indice de réfraction: n20/D 1.508(lit.)
- Coefficient de répartition de l'eau: Not miscible with water.
- Le PSA: 17.07000
- Le LogP: 2.91540
- Solubilité: Pas encore déterminé
2,2-Dimethylpropiophenone Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36
- Carte FOCA taille f:10
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
2,2-Dimethylpropiophenone Données douanières
- Code HS:2914399090
- Données douanières:
Code douanier chinois:
2914399090Résumé:
2914399090. Autres cétones aromatiques ne contenant pas d'autres groupes oxygénés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 5,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, Déclaration d'acétone emballage
Résumé:
2914399090. Autres cétones aromatiques ne possédant pas d'autres fonctions oxygénées. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 5,5%. Droits généraux: 30,0%
2,2-Dimethylpropiophenone PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 203963-1g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 1g |
£48.00 | 2022-03-01 | |
| Fluorochem | 203963-2.5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 2.5g |
£84.00 | 2022-03-01 | |
| Fluorochem | 203963-5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 5g |
£143.00 | 2022-03-01 | |
| Fluorochem | 203963-10g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 10g |
£260.00 | 2022-03-01 | |
| Alichem | A019122830-100g |
2,2-Dimethyl-1-phenylpropan-1-one |
938-16-9 | 98% | 100g |
$832.65 | 2023-08-31 | |
| Apollo Scientific | OR3517-1g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 1g |
£22.00 | 2025-03-21 | |
| Apollo Scientific | OR3517-5g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 5g |
£110.00 | 2025-02-19 | |
| Apollo Scientific | OR3517-25g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 25g |
£418.00 | 2025-02-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-250mg |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 250mg |
¥130.00 | 2022-01-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-1g |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 1g |
¥410.00 | 2022-01-10 |
2,2-Dimethylpropiophenone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Dimethyl sulfide
Référence
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide, Tetrahedron, 1989, 45(2), 425-34
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes, Journal of the American Chemical Society, 2019, 141(9), 3854-3858
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst, Organic Letters, 2020, 22(14), 5486-5490
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism, Journal of Organic Chemistry, 2014, 79(13), 6094-6104
Méthode de production 6
Méthode de production 7
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
Référence
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts, Green Chemistry, 2019, 21(21), 5896-5903
Méthode de production 9
Méthode de production 10
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Référence
- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system, RSC Advances, 2015, 5(125), 103210-103217
Méthode de production 11
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
Référence
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships, Journal of Organic Chemistry, 2014, 79(21), 10256-10268
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical Catalysts, Angewandte Chemie, 2013, 52(31), 8093-8097
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 25 min, rt
Référence
- Oxidation catalysts containing N-oxyl compounds, Japan, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis, ACS Catalysis, 2020, 10(15), 8524-8529
Méthode de production 15
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
Référence
- Highly Efficient, Organocatalytic Aerobic Alcohol Oxidation, Journal of the American Chemical Society, 2011, 133(17), 6497-6500
Méthode de production 16
Conditions de réaction
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt
Référence
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions, Tetrahedron, 2009, 65(7), 1461-1466
Méthode de production 17
Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
Référence
- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents, Organic & Biomolecular Chemistry, 2008, 6(11), 1961-1965
Méthode de production 18
Conditions de réaction
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
Référence
- Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistry, Journal of the American Chemical Society, 2006, 128(39), 12596-12597
Méthode de production 19
Conditions de réaction
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt
Référence
- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complex, Synthetic Communications, 2003, 33(22), 3961-3967
Méthode de production 20
Conditions de réaction
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite , Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane , Water ; 0 °C; 20 min, 0 °C
Référence
- Alkoxyamine compound as catalyst for oxidation of alcohol, Japan, , ,
2,2-Dimethylpropiophenone Raw materials
- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- Benzoyl chloride
- Benzaldehyde
- 2,2-Dimethyl-1-phenyl-1-propanol
- Cuprate(1-), iodophenyl-, lithium (1:1)
2,2-Dimethylpropiophenone Preparation Products
2,2-Dimethylpropiophenone Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Numéro de commande:A844714
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:03
Prix ($):426.0
Courriel:sales@amadischem.com
2,2-Dimethylpropiophenone Littérature connexe
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Pureté:99%
Quantité:25g
Prix ($):426.0